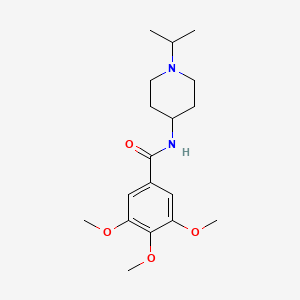![molecular formula C19H22Cl2O4 B4884694 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies.
Mecanismo De Acción
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene works by interfering with the insect's ability to locate a host. Insects use their sense of smell to locate hosts, and this compound disrupts this process by blocking the receptors that detect the host's scent. This makes it difficult for the insect to locate the host and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in humans. However, it can cause skin irritation in some individuals. This compound is also known to be toxic to some aquatic organisms, including fish and amphibians. This compound is not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is an effective insect repellent and is widely used in scientific research. It is relatively easy to obtain and is available in a variety of concentrations. However, this compound has some limitations as a research tool. It can be difficult to control the concentration of this compound in the air, which can affect the results of experiments. This compound can also be expensive, which can limit its use in some research projects.
Direcciones Futuras
There are several areas of research that could be explored in the future. One area of interest is the development of new insect repellents that are more effective than 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene. Another area of research is the study of the long-term effects of this compound exposure on humans and the environment. Additionally, research could be conducted to determine the optimal concentration of this compound for use in insect repellent products. Finally, research could be conducted to determine the effectiveness of this compound against new and emerging insect-borne diseases.
Métodos De Síntesis
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is synthesized by the reaction of 3-methylbenzoyl chloride with 2-(2-(2-(4-ethoxyphenoxy)ethoxy)ethoxy)ethanol in the presence of a base. The reaction produces this compound as a colorless liquid with a boiling point of 289°C.
Aplicaciones Científicas De Investigación
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene has been extensively studied for its insect-repelling properties. It has been shown to be highly effective at repelling mosquitoes, ticks, and other insects. This compound is also used in scientific research to study the behavior of insects and their response to repellents. This compound is often used as a control in experiments that test the effectiveness of new insect repellents.
Propiedades
IUPAC Name |
1,5-dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-3-23-16-4-6-17(7-5-16)24-10-8-22-9-11-25-19-14(2)12-15(20)13-18(19)21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDXGWKUSXPLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

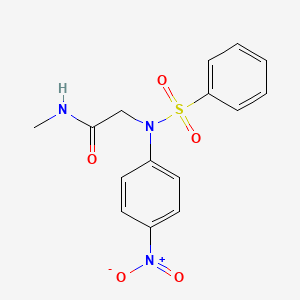
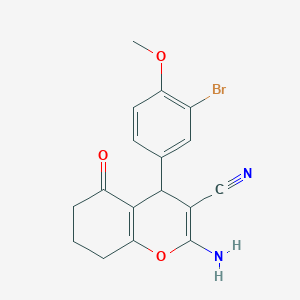
![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)
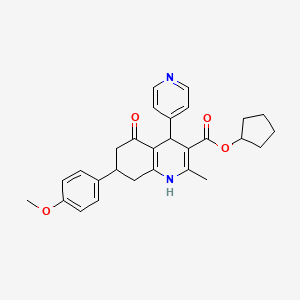
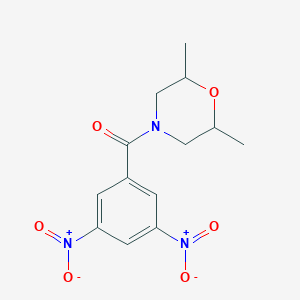
![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
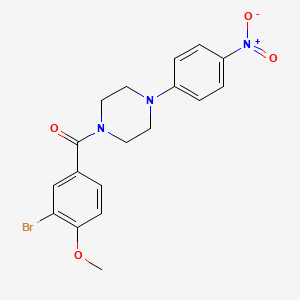
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
